Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-
Description
The compound is a 1,8-naphthyridine derivative featuring a glycine backbone substituted with a 4-chlorophenylmethyl carbamoyl group at position 6 and a 3,3-dimethylazetidinyl-2-oxoethyl moiety at position 6. The 1,8-naphthyridine core is a nitrogen-containing heterocycle known for its broad biological activity, including antimicrobial and kinase-inhibitory properties . Key structural features influencing its activity include:
- 1,8-Naphthyridine Core: Imparts rigidity and facilitates π-π stacking interactions with biological targets.
- 4-Chlorophenyl Group: Enhances lipophilicity and may contribute to target binding via halogen bonds.
- 3,3-Dimethylazetidine: A constrained cyclic amine that improves metabolic stability and modulates solubility .
This compound’s synthesis likely involves Michael-type addition and cyclization steps, common in 1,8-naphthyridine chemistry .
Properties
Molecular Formula |
C26H28ClN5O5 |
|---|---|
Molecular Weight |
526.0 g/mol |
IUPAC Name |
2-[[6-[(4-chlorophenyl)methylcarbamoyl]-8-[2-(3,3-dimethylazetidin-1-yl)-2-oxoethyl]-7-oxo-1,8-naphthyridin-4-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C26H28ClN5O5/c1-26(2)14-31(15-26)21(33)12-32-23-18(20(8-9-28-23)30(3)13-22(34)35)10-19(25(32)37)24(36)29-11-16-4-6-17(27)7-5-16/h4-10H,11-15H2,1-3H3,(H,29,36)(H,34,35) |
InChI Key |
JRJGTRFONPWMJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C(=O)CN2C3=NC=CC(=C3C=C(C2=O)C(=O)NCC4=CC=C(C=C4)Cl)N(C)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted analogs of the original compound .
Scientific Research Applications
Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Differences and Similarities
Key Observations :
Computational Similarity Assessment
Using Tanimoto coefficient-based fingerprint analysis (as in ):
- Similarity to SAHA-like HDAC Inhibitors : The target compound shares ~60–70% structural similarity with azetidine-containing HDAC inhibitors (e.g., aglaithioduline), primarily due to the cyclic amine moiety .
- Dissimilarity to Quaternary Ammonium Compounds : Minimal overlap (Tanimoto <30%) with alkyltrimethylammonium surfactants (), highlighting its specialized pharmacological role.
Pharmacokinetic and Physicochemical Properties
Table 2: Property Comparison
Implications :
- The 3,3-dimethylazetidine group improves metabolic stability over simpler amines, reducing hepatic clearance .
Biological Activity
Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- is a complex organic compound belonging to the class of naphthyridine derivatives. Its intricate structure suggests potential biological activities that warrant detailed investigation. This article focuses on the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound features a naphthyridine core with multiple functional groups, including:
- Amino Group : Contributes to its reactivity and potential interactions with biological targets.
- Carbonyl Group : Enhances the compound's ability to form hydrogen bonds and participate in various biochemical reactions.
- Chlorophenyl Substituent : May influence pharmacokinetic properties and biological activity.
Molecular Structure
| Feature | Description |
|---|---|
| Molecular Formula | C23H27ClN2O5 |
| Molecular Weight | 440.93 g/mol |
| Key Functional Groups | Amino, Carbonyl, Naphthyridine |
The biological activity of Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : Its structure suggests possible interactions with neurotransmitter receptors, influencing neurological functions.
- Antioxidant Activity : The presence of certain functional groups may confer protective effects against oxidative stress.
Case Studies
- Anticancer Activity : Research has indicated that similar naphthyridine derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cell lines. A study on a related compound demonstrated a dose-dependent increase in cell death in breast cancer cells through mitochondrial pathways.
- Neuroprotective Effects : Compounds with structural similarities have shown promise in neuroprotection against ischemic injury. In vitro studies have revealed that glycine derivatives can reduce neuronal cell death under hypoxic conditions .
- Antimicrobial Properties : Some naphthyridine derivatives have been reported to possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
Comparative Analysis with Similar Compounds
To further understand the biological relevance of Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-, a comparison with related compounds is useful.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-methylphenylacetamide | Aromatic ring with methyl group | Antimicrobial |
| 7-Hydroxy-N-methylnaphthyridine | Hydroxy group on naphthyridine | Anticancer |
| 1-Acetyl-N-methylnaphthyridine | Acetylated naphthyridine | Neuroprotective |
This table illustrates how the structural complexity of Glycine derivatives may lead to unique interactions within biological systems that are not observed in simpler compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
